molecular formula C3H3FO2 B1304059 2-Fluoroacrylic acid CAS No. 430-99-9

2-Fluoroacrylic acid

Cat. No. B1304059
M. Wt: 90.05 g/mol
InChI Key: TYCFGHUTYSLISP-UHFFFAOYSA-N
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Patent
US04863236

Procedure details

107 g (1 mol) of the ammonium salt of α-fluoroacrylic acid are mixed with 14.5 g (0.2 mol) of dimethylformamide and 0.6 liter of xylene, and 131 g (1.1 mol) of thionyl chloride are added dropwise to the mixture in the course of one hour; the mixture is then warmed at a temperature of 80° C. for two hours. After cooling to a temperature of 0° C., a mixture of 204 g (1.1 mol) of tributylamine and 185 g (1.1 mol) of hexafluoroisopropanol is added to the reaction mixture in the course of 30 minutes. The mixture is then stirred at a temperature of 30° C. for a further hour and is finally filtered. The filtrate is distilled under a pressure of 270 mbar and hexafluoroisopropyl α-fluoroacrylate is obtained as a colorless liquid.
[Compound]
Name
ammonium salt
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
0.6 L
Type
solvent
Reaction Step One
Quantity
204 g
Type
reactant
Reaction Step Two
Quantity
185 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2](=[CH2:6])[C:3]([OH:5])=[O:4].CN(C)C=O.S(Cl)(Cl)=O.C(N(CCCC)CCCC)CCC.[F:29][C:30]([F:38])([F:37])[CH:31](O)[C:32]([F:35])([F:34])[F:33]>C1(C)C(C)=CC=CC=1>[F:1][C:2](=[CH2:6])[C:3]([O:5][CH:31]([C:32]([F:35])([F:34])[F:33])[C:30]([F:38])([F:37])[F:29])=[O:4]

Inputs

Step One
Name
ammonium salt
Quantity
107 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)=C
Name
Quantity
14.5 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
131 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.6 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
204 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
185 g
Type
reactant
Smiles
FC(C(C(F)(F)F)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at a temperature of 30° C. for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise to the mixture in the course of one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to a temperature of 0° C.
ADDITION
Type
ADDITION
Details
is added to the reaction mixture in the course of 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
is finally filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate is distilled under a pressure of 270 mbar

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OC(C(F)(F)F)C(F)(F)F)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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